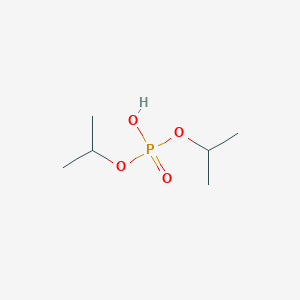
二异丙基磷酸酯
描述
Diisopropylphosphate (DFP) is a chemical compound that has been extensively studied due to its inhibitory effects on various enzymes, particularly esterases such as cholinesterase and chymotrypsin. It is known for its ability to form stable covalent bonds with serine residues in the active sites of these enzymes, rendering them inactive. This property has led to its use in toxicological studies as a surrogate for organophosphorus nerve agents . DFP has also been used to investigate the mechanism of enzyme action and to study the structure and function of proteins .
Synthesis Analysis
The synthesis of DFP has been a subject of interest due to its importance in research and potential applications. A recent study has identified an efficient route for synthesizing high-purity DFP, which showed significant stability over time when stored at low temperatures. This synthesis route is preferable over commercial sources, which tend to degrade, especially when stored at higher temperatures such as 4°C .
Molecular Structure Analysis
The molecular structure of DFP has been characterized through various spectroscopic methods. Studies have confirmed the formation of diisopropylphosphate as a decomposition product of isoflurophate, and its structure has been confirmed using IR, NMR, and mass spectrometry. These analyses have provided detailed insights into the molecular conformation and the nature of the bonds within the compound .
Chemical Reactions Analysis
DFP is known to undergo hydrolysis reactions, leading to the formation of diisopropylphosphate and other products. For instance, when DFP is adsorbed in dry NaX zeolite, it undergoes an elimination reaction to form propene and a framework-bound isopropyl phosphorofluoridate ion. In the presence of water, DFP is hydrolyzed to form isopropanol and isopropyl hydrogen phosphate . Additionally, DFP can be degraded safely by adding NaOH, which leads to its complete degradation without producing mutagenic byproducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of DFP are closely related to its stability and reactivity. Studies have shown that DFP is volatile and highly toxic, with its stability being significantly affected by storage conditions. It is recommended to store DFP at temperatures at or below -10°C in air-tight, non-glass containers to prevent degradation. Glass containers may accelerate degradation due to hydrofluoric acid generated from the hydrolysis of DFP attacking the silica in the glass . The degradation process and its kinetics are important considerations for the safe handling and storage of DFP.
科学研究应用
合成和储存稳定性
二异丙基磷酸酯通常是二异丙基氟磷酸酯 (DFP) 的降解产物,由于其作为乙酰胆碱酯酶抑制剂的作用,在毒理学研究领域值得注意。研究强调了需要高效的合成途径和稳定的储存条件来保持 DFP 的完整性。研究表明,DFP 在某些温度和储存条件下会发生显着降解,这表明温度控制和使用非玻璃、气密容器以最大程度地减少降解的重要性,而二异丙基磷酸酯成为主要的降解产物 (Heiss et al., 2016)。
挥发性和交叉污染问题
在实验环境中,二异丙基磷酸酯相关化合物(特别是 DFP)的挥发性带来了挑战,例如在多孔实验装置中的交叉污染。在毒理学研究中,这一方面至关重要,因为准确测量暴露和影响至关重要。据观察,DFP 可以挥发并交叉污染 96 孔板装置中的相邻孔,可能使毒性研究的结果产生偏差 (Mundy et al., 2021)。
对微管运动的影响
二异丙基磷酸酯及其类似物已被研究其对细胞成分(如微管)的影响。这些研究对于了解有机磷酸酯对细胞转运机制的机理作用至关重要,这可能在了解神经毒剂作用和制定对策方面具有更广泛的意义 (Gearhart et al., 2007)。
与沸石的化学反应
二异丙基磷酸酯相关化合物(如 DFP)与沸石等材料的反应性在材料科学和催化领域引起了兴趣。了解这些相互作用可以深入了解有机磷酸酯的降解机制以及用于去污或催化应用的材料的开发 (Kanyi et al., 2009)。
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .
属性
IUPAC Name |
dipropan-2-yl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPMZMCZAGFKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167060 | |
| Record name | Diisopropylphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropylphosphate | |
CAS RN |
1611-31-0 | |
| Record name | Diisopropyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropylphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropylphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYLPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDP2G9LN2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



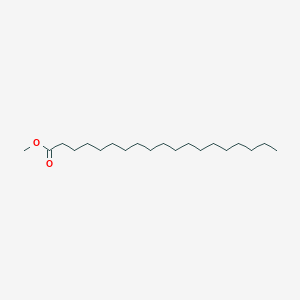
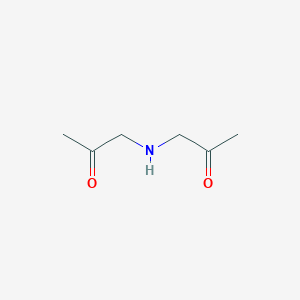
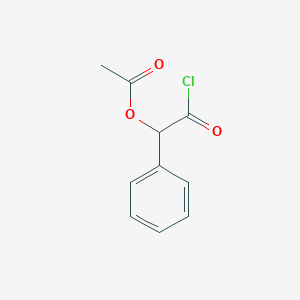

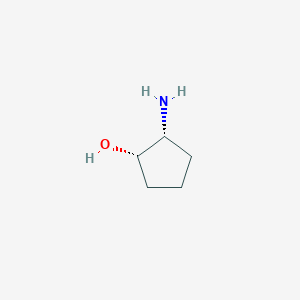

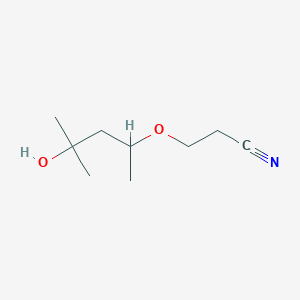
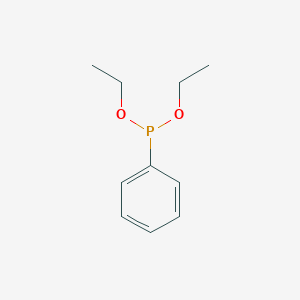
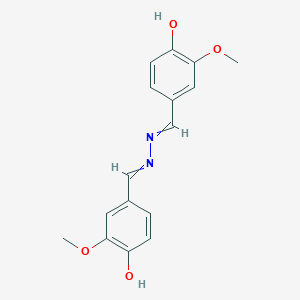
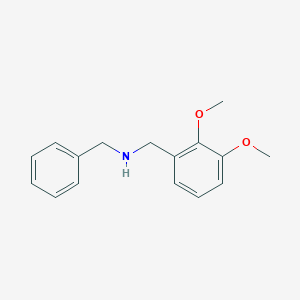

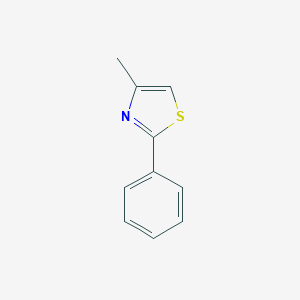
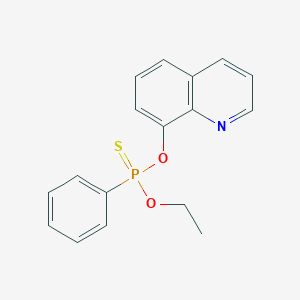
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)